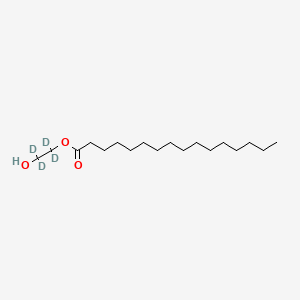
(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside is a complex steroidal glycoside. This compound is characterized by its unique structure, which includes a steroid backbone with an epidioxy group and a glucopyranoside moiety. It is found in certain fungi and plants and has attracted interest due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside typically involves multiple steps, starting from ergosterol. The key steps include:
Oxidation: Ergosterol is oxidized to introduce the epidioxy group.
Glycosylation: The hydroxyl group at the 3-position is glycosylated using a glucopyranosyl donor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. biotechnological methods involving the cultivation of fungi or plants that naturally produce this compound can be employed. Extraction and purification processes are then used to isolate the compound.
化学反应分析
Types of Reactions
(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The epidioxy group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the epidioxy group.
Substitution: The glucopyranoside moiety can be substituted with other sugar units.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Glycosyl donors and catalysts like Lewis acids.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of reduced steroidal compounds.
Substitution: Formation of various glycoside derivatives.
科学研究应用
(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a model compound to study steroidal glycosides.
Biology: Investigated for its potential role in fungal and plant metabolism.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new pharmaceuticals and bioactive compounds.
作用机制
The mechanism of action of (22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Steroid Receptors: Modulating the activity of steroid hormone receptors.
Inhibiting Enzymes: Inhibiting key enzymes involved in inflammatory pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through specific signaling pathways.
相似化合物的比较
Similar Compounds
Ergosterol: The precursor to (22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside.
Ergosterol Peroxide: Another oxidized derivative of ergosterol.
Steroidal Glycosides: A broad class of compounds with similar glycosidic linkages.
Uniqueness
This compound is unique due to its specific epidioxy group and glucopyranoside moiety, which confer distinct biological activities compared to other steroidal glycosides.
属性
分子式 |
C34H54O8 |
|---|---|
分子量 |
590.8 g/mol |
IUPAC 名称 |
2-[[(1S,6R,10R,15S)-5-(5,6-dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H54O8/c1-19(2)20(3)7-8-21(4)23-9-10-25-31(23,5)13-12-26-32(6)14-11-22(17-33(32)15-16-34(25,26)42-41-33)39-30-29(38)28(37)27(36)24(18-35)40-30/h7-8,15-16,19-30,35-38H,9-14,17-18H2,1-6H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31-,32-,33-,34+/m1/s1 |
InChI 键 |
CKJZKFPVVUQBMB-BIYBYZBUSA-N |
手性 SMILES |
CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCC3[C@]24C=C[C@@]5([C@@]3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C |
规范 SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






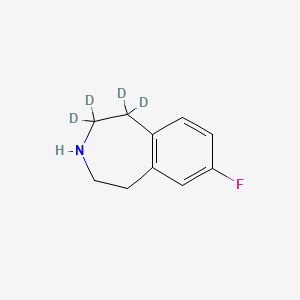
![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
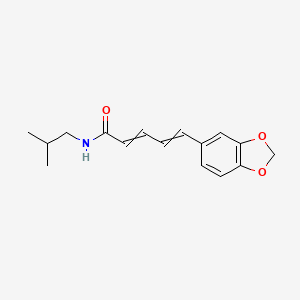
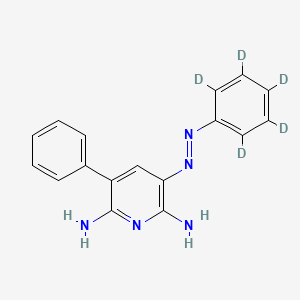
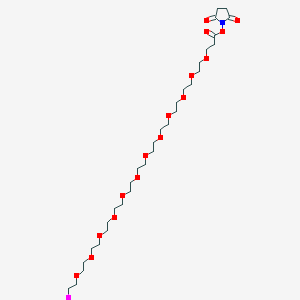
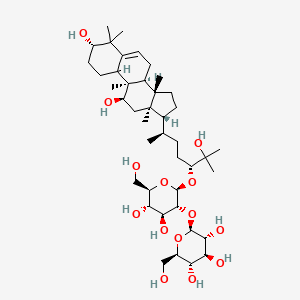
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
